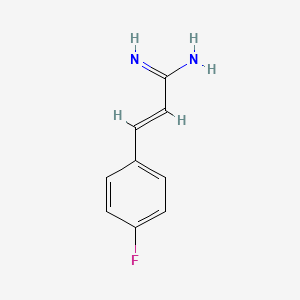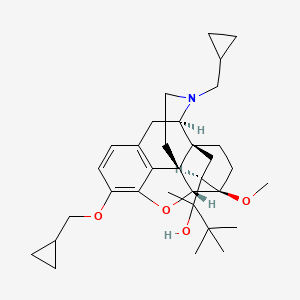
3-O-Cyclopropylmethyl-buprenorphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Cyclopropylmethyl-buprenorphine: is a semi-synthetic opioid derivative of buprenorphine. Buprenorphine itself is a derivative of thebaine, an alkaloid found in the opium poppy. This compound is known for its potent analgesic properties and is used in the treatment of opioid use disorder, acute pain, and chronic pain . The addition of the cyclopropylmethyl group to the buprenorphine molecule enhances its pharmacological profile, making it a subject of interest in both clinical and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Cyclopropylmethyl-buprenorphine involves several steps, starting from buprenorphine. The key step is the introduction of the cyclopropylmethyl group. This is typically achieved through a nucleophilic substitution reaction where the hydroxyl group at the 3-position of buprenorphine is replaced by a cyclopropylmethyl group. Common reagents used in this reaction include cyclopropylmethyl bromide and a strong base such as sodium hydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the final product’s purity and potency. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 3-O-Cyclopropylmethyl-buprenorphine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the cyclopropylmethyl group or other functional groups in the molecule.
Reduction: Reduction reactions can modify the ketone or other oxidized groups present in the molecule.
Substitution: Nucleophilic substitution reactions are common, especially at the 3-position where the cyclopropylmethyl group is attached.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
3-O-Cyclopropylmethyl-buprenorphine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of structural modifications on opioid activity.
Biology: Researchers use it to investigate the interactions between opioids and their receptors.
Medicine: It is studied for its potential in treating opioid use disorder and managing pain.
Industry: The compound is used in the development of new analgesics and opioid receptor modulators
Mechanism of Action
The mechanism of action of 3-O-Cyclopropylmethyl-buprenorphine involves its interaction with opioid receptors in the central nervous system. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action results in potent analgesic effects with a lower risk of respiratory depression compared to full agonists . The compound’s high affinity for the mu-opioid receptor allows it to displace other opioids, making it effective in treating opioid dependence .
Comparison with Similar Compounds
Buprenorphine: The parent compound, used widely in pain management and opioid dependence treatment.
Methadone: A full mu-opioid receptor agonist used in opioid substitution therapy.
Naltrexone: An opioid antagonist used to prevent relapse in opioid dependence
Uniqueness: 3-O-Cyclopropylmethyl-buprenorphine is unique due to its structural modification, which enhances its pharmacological profile. The addition of the cyclopropylmethyl group increases its binding affinity and selectivity for opioid receptors, resulting in improved efficacy and safety .
Properties
Molecular Formula |
C33H47NO4 |
|---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
2-[(1S,2S,6R,14R,15R,16R)-11-(cyclopropylmethoxy)-5-(cyclopropylmethyl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-16-yl]-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C33H47NO4/c1-29(2,3)30(4,35)24-17-31-12-13-33(24,36-5)28-32(31)14-15-34(18-20-6-7-20)25(31)16-22-10-11-23(27(38-28)26(22)32)37-19-21-8-9-21/h10-11,20-21,24-25,28,35H,6-9,12-19H2,1-5H3/t24-,25-,28-,30?,31-,32+,33-/m1/s1 |
InChI Key |
VJDDECBMCMTTSB-NXVYGDHNSA-N |
Isomeric SMILES |
CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)OCC7CC7)O4)CC8CC8)OC)O |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OCC7CC7)O4)CC8CC8)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


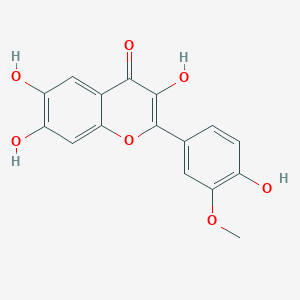

![2-[(2-Amino-6,9-dihydro-6-oxo-1H-purin-8-yl)thio]-N-[3-[[2-nitro-4-(trifluoromethyl)phenyl]amino]propyl]acetamide](/img/structure/B13409028.png)
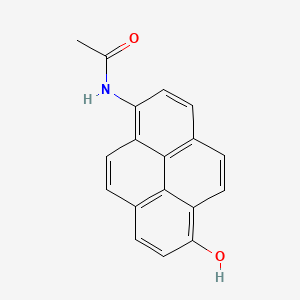
![N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine](/img/structure/B13409039.png)
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B13409040.png)
![2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B13409042.png)

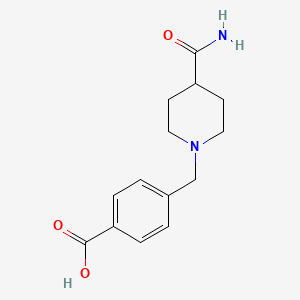
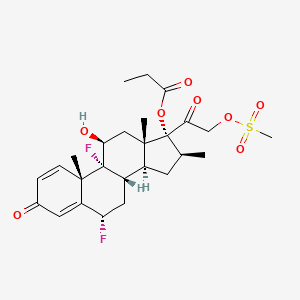
![N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide (Desmethyltiapride)](/img/structure/B13409069.png)
![(7S,9S)-7-[(2S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B13409085.png)
![2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid](/img/structure/B13409088.png)
